4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate
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Overview
Description
4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound that features a combination of chromenone and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chromenone Core: This can be achieved through the condensation of 4-methoxyphenylacetic acid with methyl acetoacetate in the presence of a base, followed by cyclization under acidic conditions to form the chromenone core.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Coupling of the Two Moieties: The final step involves coupling the chromenone core with the sulfonamide moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromenone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products include nitro or halogenated derivatives.
Scientific Research Applications
4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as an anti-inflammatory or anticancer agent. Research may focus on its ability to inhibit specific enzymes or pathways involved in disease processes.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE would depend on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The chromenone moiety could interact with biological targets through hydrogen bonding or hydrophobic interactions, while the sulfonamide group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is unique due to the combination of the chromenone and sulfonamide moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C28H27NO7S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C28H27NO7S/c1-5-24(29-37(32,33)21-12-6-17(2)7-13-21)28(31)35-25-15-14-22-23(16-26(30)36-27(22)18(25)3)19-8-10-20(34-4)11-9-19/h6-16,24,29H,5H2,1-4H3 |
InChI Key |
CJNMQGRTENFCQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)C)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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